molecular formula C19H20ClN3O3 B11548963 N-(4-chloro-2-methylphenyl)-2-oxo-2-[(2E)-2-(4-propoxybenzylidene)hydrazinyl]acetamide

N-(4-chloro-2-methylphenyl)-2-oxo-2-[(2E)-2-(4-propoxybenzylidene)hydrazinyl]acetamide

Cat. No.: B11548963
M. Wt: 373.8 g/mol
InChI Key: AGNGZEJLJOZLOF-CIAFOILYSA-N
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Description

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorinated aromatic ring and a hydrazinecarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylamine with hydrazinecarboxamide under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-propoxybenzaldehyde to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic ring .

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a chlorinated aromatic ring and a hydrazinecarbonyl group sets it apart from similar compounds, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-(4-propoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H20ClN3O3/c1-3-10-26-16-7-4-14(5-8-16)12-21-23-19(25)18(24)22-17-9-6-15(20)11-13(17)2/h4-9,11-12H,3,10H2,1-2H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

AGNGZEJLJOZLOF-CIAFOILYSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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